Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a synthetic organic compound with the molecular formula C13H12N2O4S2 and a molecular weight of 324.38 g/mol . This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis .
Scientific Research Applications
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing anticancer and antiviral agents.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Preparation Methods
The synthesis of Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves several steps. One common method includes the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with methylsulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate can be compared with other similar compounds, such as:
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits significant anticancer activity.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Known for its effectiveness against melanoma cell lines.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .
Properties
IUPAC Name |
ethyl 6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-19-12(16)9-7-15-10-5-4-8(21(2,17)18)6-11(10)20-13(15)14-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEABYGJLHFJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377453 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81022-12-0 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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